Methyl 4-(aminomethyl)benzoate hydrochloride

Catalog No.
S714606
CAS No.
6232-11-7
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(aminomethyl)benzoate hydrochloride

CAS Number

6232-11-7

Product Name

Methyl 4-(aminomethyl)benzoate hydrochloride

IUPAC Name

methyl 4-(aminomethyl)benzoate;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H

InChI Key

GIZCKBSSWNIUMZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

Synthesis and Characterization:

Potential Biological Activities:

While the specific applications of Methyl 4-(aminomethyl)benzoate hydrochloride in scientific research are limited, there are some studies exploring its potential biological activities. These include:

  • Antimicrobial activity: A study published in "Farmaco" journal in 2002 investigated the antimicrobial activity of various derivatives of 4-aminomethylbenzoic acid. Methyl 4-(aminomethyl)benzoate hydrochloride was among the compounds tested, and it exhibited moderate antibacterial activity against some Gram-positive bacteria [].
  • Enzyme inhibition: Another study, published in "Bioorganic & Medicinal Chemistry Letters" in 2004, explored the potential of Methyl 4-(aminomethyl)benzoate hydrochloride to inhibit enzymes involved in certain diseases. The study found that the compound showed weak inhibitory activity against some enzymes [].

Methyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is characterized as a white crystalline powder that is soluble in water and exhibits hygroscopic properties. The compound is an amino acid ester hydrochloride, which indicates that it contains both an amino group and an ester functional group, contributing to its unique chemical reactivity and biological properties .

Typical of amino acid esters. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, yielding methyl 4-aminomethylbenzoate and hydrochloric acid.
  • Acylation Reactions: The amino group can undergo acylation to form amides, which can be further modified to produce a variety of derivatives.
  • Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different salts or derivatives.

These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .

Methyl 4-(aminomethyl)benzoate hydrochloride exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, particularly against certain strains of bacteria. Additionally, its structure allows it to interact with biological systems, potentially influencing pathways related to neurotransmission due to its amino group. Toxicological studies indicate that while it may cause skin and eye irritation, its therapeutic potential warrants further investigation .

The synthesis of methyl 4-(aminomethyl)benzoate hydrochloride typically involves the following methods:

  • Esterification: This method involves reacting 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction produces methyl 4-(aminomethyl)benzoate, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Aminomethylation: An alternative route may involve the direct aminomethylation of methyl benzoate derivatives using formaldehyde and ammonia or amines under controlled conditions.

These methods are crucial for producing the compound in a laboratory setting for research and industrial applications .

Methyl 4-(aminomethyl)benzoate hydrochloride has several applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for drug development.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex compounds.
  • Biochemical Studies: Its interaction with biological systems allows for research into neurotransmitter pathways and other physiological processes .

Interaction studies involving methyl 4-(aminomethyl)benzoate hydrochloride focus on its binding affinity with various biological receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors due to its structural similarity to amino acids. Further research is needed to elucidate these interactions fully, particularly concerning its pharmacodynamics and pharmacokinetics in vivo .

Several compounds share structural similarities with methyl 4-(aminomethyl)benzoate hydrochloride, each possessing unique properties:

Compound NameStructure TypeBiological Activity
Methyl benzoateEsterLow antimicrobial activity
4-Aminobenzoic acidAmino acidAntimicrobial properties
BenzylamineAmineNeurotransmitter precursor
Methyl 3-(aminomethyl)benzoateAmino acid esterAntimicrobial activity

Methyl 4-(aminomethyl)benzoate hydrochloride is unique due to its specific combination of both an amino group and an ester functional group, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .

This multifaceted profile highlights the compound's relevance in both academic research and practical applications within the pharmaceutical industry. Further studies will continue to explore its full potential in various fields.

Physical Properties

Appearance and Physical State

Methyl 4-(aminomethyl)benzoate hydrochloride typically presents as a white to off-white crystalline solid under standard conditions [3]. The hydrochloride salt formation significantly influences the physical appearance, creating a more stable solid form compared to the free base, which may exhibit different color characteristics [7] [8].

Thermal Properties

The thermal behavior of the compound demonstrates characteristic properties of organic hydrochloride salts [9] [10]. The base compound, methyl 4-(aminomethyl)benzoate, exhibits a melting point of 243°C with decomposition [1]. The predicted boiling point for the base compound is 278.7 ± 23.0°C [1]. These thermal properties are influenced by the presence of both the ester functionality and the aminomethyl substituent, which contribute to intermolecular hydrogen bonding and dipole interactions [8] [11].

Thermal PropertyValueNotes
Melting Point (base)243°C (decomposition)Literature value
Boiling Point (predicted)278.7 ± 23.0°CComputational prediction
Density (predicted)1.121 ± 0.06 g/cm³Theoretical calculation

Solubility Characteristics

The hydrochloride salt form exhibits enhanced water solubility compared to the neutral ester [2] [11]. This improved solubility results from the ionic nature of the hydrochloride salt, which facilitates interaction with polar solvents through ion-dipole interactions [9] [7]. The compound demonstrates solubility in organic solvents, reflecting its hydrophobic characteristics due to the aromatic ring and ester functionality [3] [12].

The solubility behavior follows patterns typical of amino acid ester hydrochlorides, where polar solvents generally provide better dissolution due to the ionic character of the salt form [11]. Temperature effects on solubility are expected to follow standard thermodynamic principles, with increased solubility at elevated temperatures [11].

Chemical Properties

Acid-Base Properties

The compound exhibits amphoteric characteristics due to the presence of both the protonated amino group and the ester carbonyl [8]. The predicted pKa value for the base compound is 8.67 ± 0.10, indicating the basicity of the aminomethyl group [1]. In the hydrochloride salt form, the amino group exists in its protonated state, contributing to the overall stability of the compound [7] [8].

The acid-base behavior is influenced by the electron-withdrawing effect of the para-positioned ester group, which moderately reduces the basicity of the aminomethyl substituent compared to simple benzylamines [6] [13]. This electronic effect is characteristic of para-substituted aromatic systems where substituents influence each other through resonance and inductive effects [6].

Chemical Stability and Reactivity

The ester functionality in methyl 4-(aminomethyl)benzoate hydrochloride is susceptible to hydrolysis under appropriate conditions [14] [15]. The rate of hydrolysis depends on pH, temperature, and the presence of catalysts [15] [16]. Under acidic conditions, the ester group can undergo acid-catalyzed hydrolysis, while basic conditions promote nucleophilic attack on the carbonyl carbon [12] [14].

The aminomethyl group provides sites for various chemical transformations, including nucleophilic substitution reactions and coupling reactions [17] [18]. The electron-donating nature of the amino group can activate the aromatic ring toward electrophilic aromatic substitution, particularly at positions ortho and para to the aminomethyl substituent [13].

Chemical PropertyCharacteristicImplication
pKa (predicted)8.67 ± 0.10Moderate basicity
Ester HydrolysispH dependentStability considerations
Aromatic ReactivityActivated systemElectrophilic substitution potential

Spectroscopic Properties

Infrared Spectroscopy Characteristics

The infrared spectrum of methyl 4-(aminomethyl)benzoate hydrochloride exhibits characteristic absorption bands reflecting its functional groups [19] [20]. The ester carbonyl group typically appears as an intense sharp band in the range of 1730-1750 cm⁻¹ [19]. The aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region, while the aminomethyl N-H stretching modes appear in the 3200-3500 cm⁻¹ range, often broadened due to hydrogen bonding in the salt form [20].

Nuclear Magnetic Resonance Properties

The ¹H nuclear magnetic resonance spectrum shows characteristic patterns for substituted benzoic acid esters [21]. The aromatic protons appear in the 7-8 ppm region with coupling patterns consistent with para-disubstitution [22] [23]. The methyl ester protons typically resonate around 3.9 ppm, while the aminomethyl protons appear as a characteristic singlet around 4.6 ppm [21].

The ¹³C nuclear magnetic resonance spectrum exhibits signals in the aromatic carbon region (110-140 ppm) and the carbonyl carbon around 170 ppm [22]. The methyl ester carbon appears around 52 ppm, while the aminomethyl carbon resonates in the 40-50 ppm range [22].

Mass Spectrometry Fragmentation

Mass spectrometric analysis reveals fragmentation patterns characteristic of benzoic acid methyl esters [24]. Common fragmentation includes loss of the methoxy group (M-31) and formation of the benzoyl cation [24]. The aminomethyl substitution influences the fragmentation pathway, potentially leading to characteristic losses and rearrangements specific to this structural motif [24].

Comparative Analysis with Related Compounds

The physical and chemical properties of methyl 4-(aminomethyl)benzoate hydrochloride can be understood in the context of related aminomethyl benzoic acid derivatives [2] . Comparison with the 3-aminomethyl isomer reveals differences in electronic effects due to the different substitution patterns [2]. The para-substitution pattern generally results in stronger electronic communication between the amino and ester groups compared to meta-substitution [6].

The hydrochloride salt formation is a common strategy for improving the pharmaceutical and chemical properties of amino-containing compounds [7] [11]. This approach enhances solubility, stability, and handling characteristics while maintaining the essential chemical reactivity of the parent compound [2] [7].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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